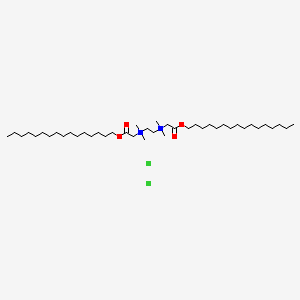

1,2-Ethanediaminium, N,N'-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N',N'-tetramethyl-, dichloride

Description

1,2-Ethanediaminium, N,N'-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N',N'-tetramethyl-, dichloride (CAS 21954-74-5), also known as Ethonium, is a cationic gemini surfactant with a symmetric structure . Its molecular formula is C₃₀H₆₂Cl₂N₂O₄ (MW 585.73), featuring a central ethanediaminium core substituted with two hexadecyloxy-2-oxoethyl groups and four methyl moieties. The compound is characterized by:

- Quaternary ammonium groups: Enhancing solubility in polar solvents and surface activity.

- Long alkyl chains (C₁₆): Contributing to hydrophobic interactions and micelle formation.

- Ester linkages: Influencing hydrolytic stability and biodegradability .

Ethonium is utilized in applications requiring high surface activity, such as antimicrobial agents, corrosion inhibitors, or emulsifiers.

Properties

CAS No. |

30271-46-6 |

|---|---|

Molecular Formula |

C42H86Cl2N2O4 |

Molecular Weight |

754.0 g/mol |

IUPAC Name |

(2-hexadecoxy-2-oxoethyl)-[2-[(2-hexadecoxy-2-oxoethyl)-dimethylazaniumyl]ethyl]-dimethylazanium;dichloride |

InChI |

InChI=1S/C42H86N2O4.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-47-41(45)39-43(3,4)35-36-44(5,6)40-42(46)48-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-40H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

NRKQDSOIQNXSPP-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C[N+](C)(C)CC[N+](C)(C)CC(=O)OCCCCCCCCCCCCCCCC.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride typically involves multiple steps:

Formation of the Hexadecyloxy Chain: This step involves the reaction of hexadecanol with an appropriate reagent to form the hexadecyloxy group.

Attachment to Ethanediamine: The hexadecyloxy group is then attached to ethanediamine through a series of reactions, often involving protective groups to ensure selective reactions.

Methylation: The final step involves the methylation of the amine groups to form the tetramethylated product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include:

Batch Processing: Where reactions are carried out in large reactors with controlled conditions.

Continuous Flow Processing: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups.

Substitution: The aminium groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Including alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized aminium derivatives, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its interactions with biological molecules and potential as a drug delivery agent.

Medicine: Investigated for its therapeutic properties and potential use in pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2-Ethanediaminium, N,N’-bis(2-(hexadecyloxy)-2-oxoethyl)-N,N,N’,N’-tetramethyl-, dichloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The long hexadecyloxy chains allow for hydrophobic interactions, while the aminium groups can form ionic bonds with negatively charged sites on target molecules. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Alkyl Chain Variants

Impact of Alkyl Chain Length :

Fluorinated Analogues

- N,N'-Bis[2-hydroxy-3-(2,2,3,3-tetrafluoropropoxy)propyl]-tetramethylethanediaminium dichloride (CAS 1220100-43-5) : Incorporates fluorinated ether groups, enhancing thermal stability and reducing biodegradability. Fluorination increases surface activity but raises environmental persistence concerns .

Functional Group Modifications

Ester vs. Amide Linkages

| Compound | Linkage Type | Key Properties | References |

|---|---|---|---|

| Ethonium | Ester | Hydrolytically labile; pH-sensitive | |

| N,N′-Bis(2-dodecanamidoethyl) derivatives () | Amide | Higher stability; resistant to hydrolysis |

Comparison :

- Amide-containing surfactants (e.g., ) exhibit prolonged stability in acidic/basic conditions, making them preferable for industrial formulations .

- Ethonium’s ester groups may limit its use in high-pH environments but offer easier functionalization for drug delivery systems .

Performance Metrics

Surface Activity

Antimicrobial Efficacy

- Ethonium’s quaternary ammonium groups likely disrupt microbial membranes, similar to benzalkonium chloride.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.